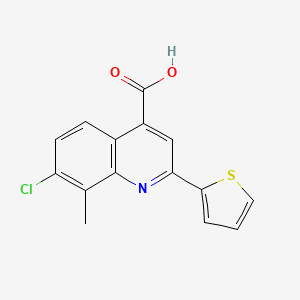

7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

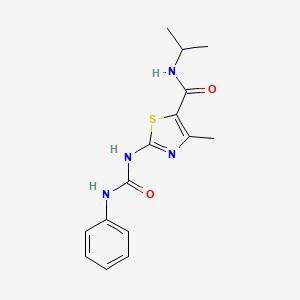

“7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 588696-19-9 . It has a molecular weight of 304.78 . The IUPAC name for this compound is 7-chloro-8-methyl-2-(1H-1lambda3-thiophen-2-yl)quinoline-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7,20H,1H3,(H,18,19) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H10ClNO2S . It is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research indicates that derivatives of 4-oxoquinoline-3-carboxylic acids, similar in structure to 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, have been synthesized and tested for their antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria. These studies highlight the compound's potential as a foundational structure for developing new antibacterial agents. For instance, certain synthesized compounds exhibited highly potent antibacterial activity, suggesting the importance of the quinoline-3-carboxylic acid moiety in the antibacterial efficacy of these molecules (Miyamoto et al., 1990).

Interaction with DNA

Another study explored the synthesis of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids, which are structurally related to 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, and their interaction with DNA. This research demonstrated that these compounds bind strongly to DNA, causing significant shifts in the absorption spectrum and increasing the melting temperature of DNA. Such interactions are crucial for understanding the potential of these compounds in drug design and development, especially for targeting specific DNA sequences or structures (Naik et al., 2006).

Photodegradation Studies

Photodegradation studies of quinolinecarboxylic herbicides, closely related to 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, in aqueous systems have been conducted to understand the environmental fate of these compounds. These studies reveal that certain quinolinecarboxylic acids degrade rapidly under UV light, primarily through decarboxylation reactions. This research is significant for assessing the environmental impact and degradation pathways of such compounds, potentially guiding the development of more environmentally friendly herbicides (Pinna & Pusino, 2012).

Photolabile Protecting Groups

Research on 8-bromo-7-hydroxyquinoline as a photolabile protecting group for carboxylic acids demonstrates the utility of quinoline derivatives in the field of photochemistry. These compounds offer higher quantum efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups, making them valuable tools for the controlled release of bioactive molecules in response to light (Fedoryak & Dore, 2002).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBUPYABFYLKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)methyl]-4-fluorobenzamide](/img/structure/B2737274.png)

![N-Ethyl-N-[2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2737279.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737282.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2737287.png)

![2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid](/img/structure/B2737288.png)

![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)

![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)

![3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2737292.png)

![N-cyclopropyl-3-{[1-(methoxyacetyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2737294.png)